![molecular formula C13H18 B14505840 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene CAS No. 64738-80-3](/img/structure/B14505840.png)
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Trimethylbicyclo[332]deca-2,7,9-triene is a bicyclic hydrocarbon with a unique structure characterized by three methyl groups attached to a bicyclo[332]deca-2,7,9-triene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives or other functionalized compounds.
Scientific Research Applications
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the behavior of bicyclic hydrocarbons.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and eliciting various effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene
- Tricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 7-Azabicyclo[4.2.2]deca-2,4,9-triene
Uniqueness
2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene is unique due to the presence of three methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar bicyclic compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
64738-80-3 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2,5,8-trimethylbicyclo[3.3.2]deca-2,7,9-triene |
InChI |
InChI=1S/C13H18/c1-10-4-7-13(3)8-5-11(2)12(10)6-9-13/h4-6,9,12H,7-8H2,1-3H3 |
InChI Key |
UZARFXBPXGBXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(CC=C(C1C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


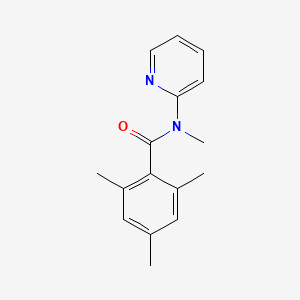
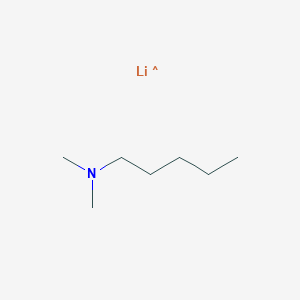

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
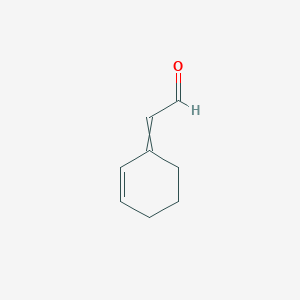
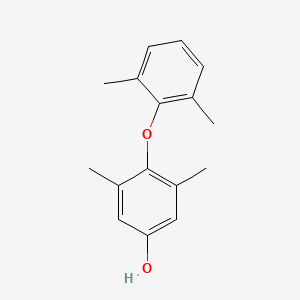
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)
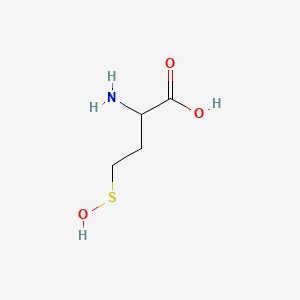

![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
